trans-Bifenthrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-Bifenthrin: is a synthetic pyrethroid insecticide widely used for agricultural and domestic pest control. It is known for its high efficacy against a broad spectrum of insects and mites. The compound is a chiral molecule with two stereoisomers, and the trans-isomer is particularly noted for its insecticidal properties .
Mechanism of Action
Target of Action
trans-Bifenthrin, a synthetic pyrethroid insecticide, primarily targets the sodium channels in the nerve cells of insects . These sodium channels play a crucial role in the generation and conduction of nerve impulses, which are fundamental for the normal functioning of the nervous system .
Mode of Action
This compound acts as a sodium channel modulator . It binds to the voltage-gated sodium channels, prolonging their open state . This action disrupts the normal neuronal function, leading to hyperexcitation, paralysis, and ultimately death of the insect .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve nerve signal transmission. By modulating sodium channels, this compound disrupts the normal flow of sodium ions, which is essential for nerve impulse conduction . This disruption affects multiple downstream neurological processes, leading to a range of toxic effects .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After administration, this compound exhibits moderate to high persistence in the body . It is metabolized into several metabolites, including TFP acid and 4’-OH bifenthrin . The compound and its metabolites are eventually excreted .
Result of Action
The primary result of this compound’s action is the disruption of normal nerve function in insects, leading to their paralysis and death . It can also cause sublethal toxic effects on various non-target organisms, including developmental toxicity, neurobehavioral toxicity, oxidative damage, immune toxicity, and endocrine disrupting effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its persistence in soil and water can lead to prolonged exposure and potential risks to wildlife and humans . Moreover, its widespread application can result in residues in environmental media, residential areas, and biota . Therefore, the environmental context plays a significant role in determining the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
trans-Bifenthrin plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in insect nervous systems. It primarily targets voltage-gated sodium channels in nerve cells, leading to prolonged channel opening and subsequent neuronal hyperexcitation. This interaction disrupts normal nerve function, causing paralysis and death in insects . Additionally, this compound can interact with other biomolecules, such as cytochrome P450 enzymes, which are involved in its metabolism and detoxification.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In nerve cells, it disrupts normal cell signaling pathways by altering the function of voltage-gated sodium channels. This disruption can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function and viability. In non-target organisms, this compound can cause oxidative stress, immune toxicity, and endocrine disruption, impacting overall cellular health .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to voltage-gated sodium channels in nerve cells. This binding prolongs the opening of these channels, leading to continuous sodium ion influx and neuronal hyperexcitation. The hyperexcitation results in paralysis and death of the target insects. Additionally, this compound can inhibit or activate various enzymes, such as cytochrome P450, which are involved in its metabolism and detoxification .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro or in vivo studies has shown potential adverse effects on cellular function, including oxidative damage and immune toxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively control pest populations without causing significant harm to non-target organisms. At high doses, this compound can exhibit toxic effects, including neurotoxicity, developmental toxicity, and endocrine disruption. Threshold effects have been observed, where adverse effects become more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism and detoxification of this compound, converting it into less toxic metabolites. The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall metabolic processes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The localization and accumulation of this compound within specific tissues can influence its efficacy and potential toxicity. For example, this compound can accumulate in fatty tissues, leading to prolonged exposure and potential adverse effects .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization can influence its interaction with biomolecules and its overall efficacy in disrupting cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-Bifenthrin is synthesized through a multi-step process involving the esterification of 2-methylbiphenyl-3-ylmethanol with (Z)-(1RS,3RS)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid. The reaction typically requires the use of a strong acid catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired trans-isomer .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactions followed by purification processes such as crystallization and distillation to obtain the pure compound. The manufacturing process is designed to maximize yield and purity while minimizing the formation of unwanted isomers and by-products .
Chemical Reactions Analysis
Types of Reactions: trans-Bifenthrin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Hydroxylated bifenthrin derivatives.
Reduction: Bifenthrin alcohol.
Substitution: Halogenated bifenthrin derivatives.
Scientific Research Applications
trans-Bifenthrin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of pyrethroid insecticides in various chemical reactions.
Biology: Investigated for its effects on insect physiology and its potential as a tool for pest control.
Medicine: Studied for its potential use in controlling disease vectors such as mosquitoes.
Industry: Widely used in agricultural practices to protect crops from pests, and in domestic settings to control household insects
Comparison with Similar Compounds
Permethrin: Another pyrethroid insecticide with similar uses but different efficacy and toxicity profiles.
Cypermethrin: Known for its high insecticidal activity but differs in its chemical structure and environmental persistence.
Deltamethrin: Highly effective against a wide range of pests but has a different mode of action and toxicity profile
Uniqueness of trans-Bifenthrin: this compound is unique due to its high efficacy at low concentrations, its relatively low toxicity to mammals, and its stability in various environmental conditions. These properties make it a preferred choice for both agricultural and domestic pest control .
Properties
CAS No. |
83322-02-5 |
---|---|
Molecular Formula |
C23H22ClF3O2 |
Molecular Weight |
422.9 g/mol |
IUPAC Name |
(2-methyl-3-phenylphenyl)methyl (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H22ClF3O2/c1-14-16(10-7-11-17(14)15-8-5-4-6-9-15)13-29-21(28)20-18(22(20,2)3)12-19(24)23(25,26)27/h4-12,18,20H,13H2,1-3H3/b19-12-/t18-,20+/m0/s1 |
InChI Key |
OMFRMAHOUUJSGP-GUGVIDNXSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)[C@H]3[C@@H](C3(C)C)/C=C(/C(F)(F)F)\Cl |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl |
Synonyms |
trans-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic Acid (2-methyl[1,1’-biphenyl]-3-yl)methyl Ester; |
Origin of Product |
United States |
Q1: How potent is trans-bifenthrin as a phagodeterrent against Rhizoglyphus robini compared to other pyrethroids?
A1: The study found that this compound exhibited a weaker phagodeterrent effect on Rhizoglyphus robini compared to other pyrethroids tested. [] The order of decreasing phagodeterrent potency was observed as: fenvalerate > cypermethrin > deltamethrin > bioresmethrin > pyrethrin > bifenthrin > cis-permethrin > trans-permethrin. [] This suggests that while this compound can deter feeding in these mites, other pyrethroids demonstrate higher efficacy in this regard. Interestingly, the study also highlighted that even the cleavage products of some pyrethroids, including the bifenthrin acid moiety (both cis and trans isomers), displayed comparable phagodeterrent activity to the parent compounds. []
Q2: What is the significance of the observed phagodeterrence by this compound and its degradation products in the context of mite control?
A2: The study proposes that the phagodeterrent activity of this compound and its breakdown products could contribute to mite dispersal and potential outbreaks. [] While not directly lethal, the repellent effect might drive mites away from treated areas, leading to their dispersal and potentially increased infestations in untreated zones. This highlights the importance of understanding the sublethal effects of pesticides like this compound and considering these factors when developing integrated pest management strategies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.